1-(2-ethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(2-Ethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a tricyclic scaffold comprising a pyrazole fused to a quinoline nucleus. Its structure features a 2-ethylphenyl group at position 1, a methyl group at position 8, and a phenyl substituent at position 3 (Figure 1). These substitutions influence its physicochemical properties, such as lipophilicity (logP ~6.5 inferred from analogs) and molecular weight (~381.45 g/mol) , which are critical for bioavailability and target engagement.
Propriétés
IUPAC Name |
1-(2-ethylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-9-7-8-12-23(18)28-25-20-15-17(2)13-14-22(20)26-16-21(25)24(27-28)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORFZALAAVAXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
The mechanism of action of quinolines is generally related to their ability to intercalate into DNA, disrupting the function of enzymes involved in DNA replication and transcription . This can lead to the inhibition of bacterial growth, making quinolines effective as antimicrobial agents .
The pharmacokinetics of quinolines can vary widely depending on their specific chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the presence of different functional groups and the overall lipophilicity of the molecule .
The action of quinolines can also be influenced by the environment in which they are present. For example, the pH and ionic strength of the solution can affect the solubility of quinolines, which in turn can influence their bioavailability and efficacy .
Activité Biologique
1-(2-ethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anticancer, and other pharmacological effects, supported by recent research findings.
Chemical Structure
The chemical structure of 1-(2-ethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be represented as follows:
This structure features a pyrazoloquinoline core, which is known for its potential pharmacological benefits.
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A study evaluated the inhibitory effects of these compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The findings revealed that certain derivatives showed potent inhibition comparable to established anti-inflammatory agents.
- Key Findings:
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 2a | 0.39 | 9 |
| 2b | 1.25 | 35 |
| 2c | 2.50 | 25 |
Anticancer Properties
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been investigated. These compounds have shown promise in inhibiting various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study:
A recent study explored the effects of a specific pyrazolo[4,3-c]quinoline derivative on breast cancer cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis via caspase activation pathways.
Additional Pharmacological Effects
Beyond anti-inflammatory and anticancer activities, pyrazolo[4,3-c]quinolines have been studied for their potential as enzyme inhibitors and neuroprotective agents.
- Enzyme Inhibition:
Some derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), contributing to their anti-inflammatory effects .
The biological activities of pyrazolo[4,3-c]quinolines are attributed to their ability to modulate various signaling pathways:
- Inhibition of iNOS: Reduces NO production in inflammatory conditions.
- Apoptosis Induction: Triggers programmed cell death in cancer cells.
- Cell Cycle Arrest: Prevents proliferation of cancer cells by interfering with cell cycle progression.
Future Directions
Further research is warranted to optimize the structure of pyrazolo[4,3-c]quinoline derivatives to enhance their biological efficacy and reduce toxicity. Studies focusing on the pharmacokinetics and bioavailability of these compounds will be crucial for their development as therapeutic agents.
Comparaison Avec Des Composés Similaires
Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives
Structural and Functional Group Variations
The activity of pyrazoloquinolines is highly dependent on substituent patterns. Key analogs and their distinguishing features are summarized in Table 1.
Key Observations :
- Amino and hydroxyl groups (e.g., 2i, 2m) enhance anti-inflammatory activity by improving hydrogen bonding with iNOS/COX-2 targets .
- Fluorine and ethoxy groups (e.g., 8-ethoxy-3-(4-fluorophenyl)) may increase blood-brain barrier penetration for CNS applications .
Pharmacological Activity
- Anti-inflammatory Effects: Derivatives like 2i and 2m inhibit LPS-induced NO production (IC50 ~0.5–1 µM), comparable to the control drug 1400W . The target compound lacks polar groups (e.g., -OH, -COOH), suggesting weaker direct inhibition but possible modulation of downstream signaling.
- Anticancer Potential: 3,4-Diamino analogs inhibit CDK2/cyclin A, a mechanism absent in the target compound due to its lack of amino groups .
- Receptor Affinity: Pyrazoloquinolines with trifluoromethyl groups (e.g., 7-trifluoromethyl-1-methyl-3-phenyl) show increased HOMO/LUMO levels, enhancing electronic interactions with targets like benzodiazepine receptors . The target compound’s methyl/ethyl groups likely confer moderate electronic effects.
Physicochemical Properties
Comparative data (Table 2) highlight trends in logP, solubility, and molecular weight:
*Estimated based on structural analogs.
Insights :
- The target compound’s high logP (6.5) suggests strong membrane permeability but poor aqueous solubility (logSw = -5.81), limiting bioavailability compared to more polar analogs like 2i and 2m .
- Lower molecular weight compounds (e.g., 307.33 g/mol for the ethoxy derivative) may exhibit better pharmacokinetic profiles .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
